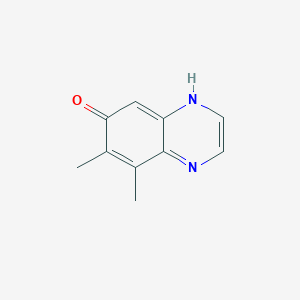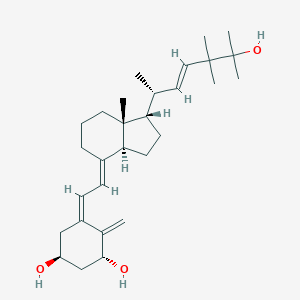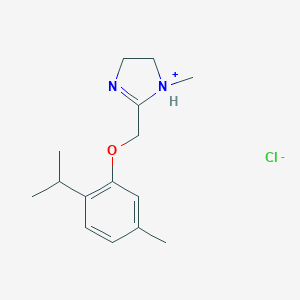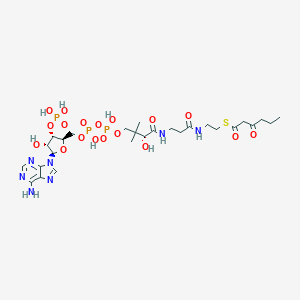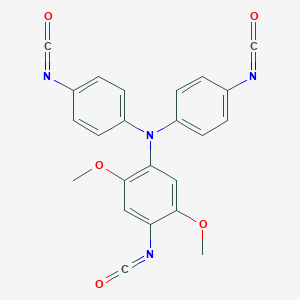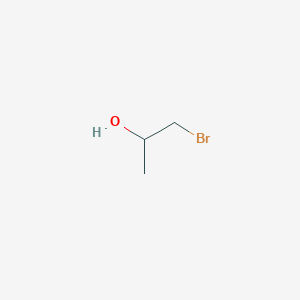
3-(Dibutylamino)phenol
Descripción general
Descripción
3-(Dibutylamino)phenol is an organic compound with the molecular formula C14H23NO. This compound is typically a clear liquid with a color ranging from orange to dark purple .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)phenol can be achieved through several methods. One common route involves the reaction of 3-nitrophenol with dibutylamine under specific conditions. The process begins with the nitration of phenol to produce 3-nitrophenol, which is then reduced to 3-aminophenol. The final step involves the alkylation of 3-aminophenol with dibutylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:
Nitration: Phenol is nitrated using nitric acid to produce 3-nitrophenol.
Reduction: 3-nitrophenol is reduced to 3-aminophenol using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: 3-aminophenol is then alkylated with dibutylamine under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibutylamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or sulfonic acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(Dibutylamino)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of functional dyes and dye intermediates
Mecanismo De Acción
The mechanism of action of 3-(Dibutylamino)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins, thereby influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diethylamino)phenol
- 3-(Butylamino)phenol
- 3-(Aminophenol)
Comparison
3-(Dibutylamino)phenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological targets. Compared to 3-(Diethylamino)phenol, it has longer alkyl chains, resulting in different physicochemical properties and biological activities. Similarly, 3-(Butylamino)phenol and 3-(Aminophenol) differ in their alkyl substituents, affecting their overall behavior in chemical reactions and applications .
Propiedades
IUPAC Name |
3-(dibutylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,16H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSTZMGCKHBFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345027 | |
| Record name | 3-(Dibutylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43141-69-1 | |
| Record name | N,N-Dibutyl-3-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43141-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dibutylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the industrial applications of 3-(dibutylamino)phenol?
A1: this compound (2) is a crucial intermediate in producing functional dyes and dye intermediates. These include other dye intermediates like 3-(diethylamino)phenol and 2-anilino-3-methyl-6-(dibutylamino)fluoran (ODB-2), as well as the widely used dye Rhodamine B. The global annual production of this compound exceeds 2000 tons due to its importance in these applications. []
Q2: What are the main drawbacks of the traditional industrial synthesis of this compound?
A2: The traditional synthesis of this compound involves multiple steps starting from nitrobenzene. This process results in significant amounts of waste products, including waste acid, waste alkali, and iron mud. [] Furthermore, the final step to obtain this compound from m-aminophenol requires high temperatures (350-380 °C), which increases production costs and raises safety concerns. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)](/img/structure/B8319.png)



